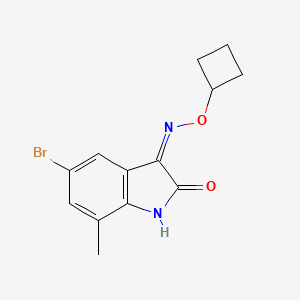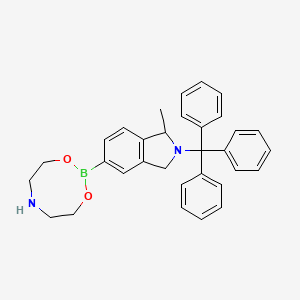![molecular formula C9H18N2 B12279188 (3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12279188.png)
(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine is a nitrogen-containing heterocyclic compound. This compound is characterized by its bicyclic structure, which includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aziridines and palladium-catalyzed reactions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in significant quantities. The use of robust catalysts and optimized reaction pathways is crucial to achieving efficient production.
化学反应分析
Types of Reactions
(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions often require anhydrous conditions to prevent side reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides. These reactions usually occur under mild conditions to preserve the integrity of the bicyclic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine has significant potential in scientific research, particularly in drug discovery and development . Its unique structure makes it a valuable scaffold for designing bioactive molecules. The compound has been explored for its potential use in developing new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
In addition to medicinal chemistry, this compound is also used in organic synthesis as a building block for more complex molecules. Its reactivity and stability make it suitable for various synthetic applications, including the construction of natural product analogs and functional materials.
作用机制
The mechanism of action of (3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with similar structural features.
Imidazoles: These heterocycles are also used in medicinal chemistry and have diverse applications.
Benzamides: Known for their biological activity and used in various therapeutic applications.
Uniqueness
What sets (3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine apart from these similar compounds is its specific bicyclic structure, which imparts unique reactivity and stability. This makes it particularly valuable in drug design, where precise control over molecular interactions is crucial.
属性
分子式 |
C9H18N2 |
|---|---|
分子量 |
154.25 g/mol |
IUPAC 名称 |
(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C9H18N2/c1-9(2)8(10)7-3-5-11(9)6-4-7/h7-8H,3-6,10H2,1-2H3/t8-/m1/s1 |
InChI 键 |
NYVYKDKLJTYRFP-MRVPVSSYSA-N |
手性 SMILES |
CC1([C@@H](C2CCN1CC2)N)C |
规范 SMILES |
CC1(C(C2CCN1CC2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


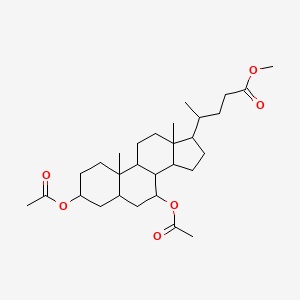
![4-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride](/img/structure/B12279122.png)
![3-bromo-5H,6H,8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B12279125.png)
![(1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12279126.png)


![N-(3-methylbutyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12279146.png)
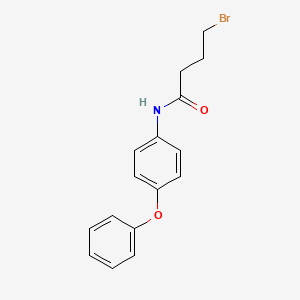
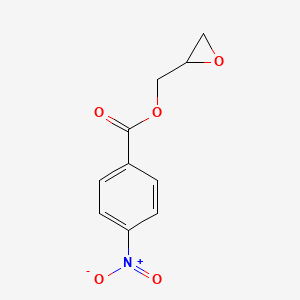
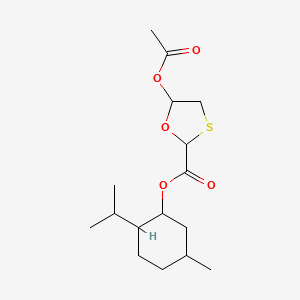
![2-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine](/img/structure/B12279179.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B12279181.png)
